molecular formula C11H14O B074475 ar-Isopropylphenylacetaldehyde CAS No. 1335-44-0

ar-Isopropylphenylacetaldehyde

Cat. No.: B074475
CAS No.: 1335-44-0
M. Wt: 162.23 g/mol
InChI Key: PLBFBQRBPDVZMR-UHFFFAOYSA-N
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Description

ar-Isopropylphenylacetaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of an isopropyl group attached to the phenyl ring, which is further connected to an aldehyde functional group. This compound is known for its distinct aromatic properties and is commonly used in the fragrance and flavor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ar-Isopropylphenylacetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form isopropylbenzene. This intermediate is then subjected to formylation using a formylating agent like dichloromethyl methyl ether and a Lewis acid catalyst to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of starting materials to the desired aldehyde product .

Chemical Reactions Analysis

Types of Reactions: ar-Isopropylphenylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ar-Isopropylphenylacetaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties.

    Industry: It is utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of ar-Isopropylphenylacetaldehyde primarily involves its reactivity as an aldehyde The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophilesThese reactions are facilitated by the electron-donating effect of the isopropyl group, which enhances the reactivity of the aromatic ring .

Comparison with Similar Compounds

  • (4-Isopropylphenyl)acetaldehyde
  • Cuminaldehyde
  • p-Isopropylbenzaldehyde

Comparison: ar-Isopropylphenylacetaldehyde is unique due to the presence of both an isopropyl group and an aldehyde functional group on the aromatic ring. This combination imparts distinct chemical properties, such as enhanced reactivity in electrophilic aromatic substitution reactions compared to similar compounds like cuminaldehyde, which lacks the isopropyl group. Additionally, the presence of the isopropyl group increases the compound’s hydrophobicity, making it more suitable for applications in non-polar environments .

Properties

IUPAC Name

2-(3-propan-2-ylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,7-9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBFBQRBPDVZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892310
Record name 3-(1-Methylethyl)benzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335-44-0, 433229-60-8
Record name Benzeneacetaldehyde, ar-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, ar-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(1-Methylethyl)benzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ar-isopropylphenylacetaldehyde
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